molecular formula C15H19NO B145179 7-Hexoxyquinoline CAS No. 131802-59-0

7-Hexoxyquinoline

Cat. No.: B145179
CAS No.: 131802-59-0
M. Wt: 229.32 g/mol
InChI Key: ACSASSNGZBRBGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hexoxyquinoline is a quinoline derivative with a hexyloxy (-OC₆H₁₃) substituent at the 7-position of the heterocyclic ring. Quinoline derivatives are widely studied for their pharmacological and biochemical properties, particularly in drug metabolism and enzyme interaction studies . This compound is primarily utilized in research settings to investigate the metabolic stability of alkoxy-substituted quinolines, as the length of the alkoxy chain significantly influences its interaction with cytochrome P450 enzymes in the liver .

Properties

CAS No.

131802-59-0

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

7-hexoxyquinoline

InChI

InChI=1S/C15H19NO/c1-2-3-4-5-11-17-14-9-8-13-7-6-10-16-15(13)12-14/h6-10,12H,2-5,11H2,1H3

InChI Key

ACSASSNGZBRBGJ-UHFFFAOYSA-N

SMILES

CCCCCCOC1=CC2=C(C=CC=N2)C=C1

Canonical SMILES

CCCCCCOC1=CC2=C(C=CC=N2)C=C1

Other CAS No.

131802-59-0

Synonyms

7-hexoxyquinoline
7-hexyloxyquinoline

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Alkoxy Chain Length and Metabolic Activity

The metabolic stability of 7-alkoxyquinoline derivatives is inversely correlated with the length of the alkoxy chain. In human liver microsomes, 7-methoxyquinoline exhibits the highest O-dealkylation activity (100%), while 7-hexoxyquinoline shows only 7.5% of this activity. Intermediate derivatives like 7-ethoxyquinoline demonstrate 50% activity . This trend suggests that longer alkoxy chains impose steric hindrance, reducing accessibility to metabolic enzymes.

Table 1: Metabolic Activity and Properties of 7-Alkoxyquinoline Derivatives

Compound Alkoxy Chain Length Metabolic Activity (% of 7-Methoxyquinoline) Molecular Weight (g/mol) Key Notes
7-Methoxyquinoline 1 100% 159.19 Rapidly metabolized
7-Ethoxyquinoline 2 50% 173.21 Moderate metabolism
This compound 6 7.5% 229.31 Low metabolic rate

Substituent Type Comparison: Alkoxy vs. Hydroxy

Hydroxy-substituted quinolines, such as 7-hydroxyquinoline, differ markedly in reactivity and application. For instance, 7-hydroxyquinoline (MW: 145.16 g/mol) is a metabolite of 7-methoxyquinoline via O-dealkylation and acts as a chelating agent due to its hydroxyl group .

Research Findings and Implications

The marked reduction in metabolic activity with increasing alkoxy chain length (e.g., this compound vs. 7-methoxyquinoline) highlights the importance of structural optimization in drug design. Longer chains may prolong half-life but could also increase bioaccumulation risks . Conversely, hydroxyquinolines like 8-hydroxyquinoline (a known chelator) demonstrate distinct bioactivity, underscoring how substituent choice dictates functional outcomes .

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